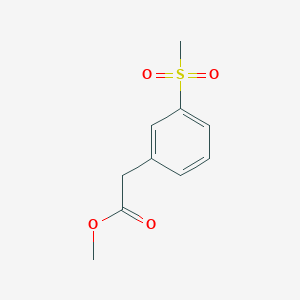

Methyl 3-(Methylsulfonyl)phenylacetate

Description

Properties

IUPAC Name |

methyl 2-(3-methylsulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)7-8-4-3-5-9(6-8)15(2,12)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOWZCWDZYYNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Methylsulfonyl)phenylacetate typically involves the esterification of 3-(Methylsulfonyl)phenylacetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can optimize reaction conditions, reduce reaction times, and improve yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Methylsulfonyl)phenylacetate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 3-(Methylsulfonyl)phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and sulfonyltransferases.

Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(Methylsulfonyl)phenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The methylsulfonyl group can interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural features and functional differences between Methyl 3-(Methylsulfonyl)phenylacetate and related compounds:

Key Observations :

- Electron-Withdrawing Groups : The methylsulfonyl (–SO₂CH₃) and trifluoromethyl (–CF₃) groups increase polarity and metabolic stability compared to the parent Methyl phenylacetate. These modifications enhance binding to biological targets (e.g., enzymes or receptors) .

- Biological Activity : Compounds with –SO₂CH₃ or –CF₃ substituents are often prioritized in medicinal chemistry for their improved pharmacokinetic profiles. For example, Suprofen’s thiophene moiety and carboxylic acid group confer anti-inflammatory properties .

This compound in Diagnostics

This compound is utilized in gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). The methylsulfonyl group on the phenylacetate pendant arm enhances the kinetic inertness of Gd-DOTA complexes, reducing gadolinium dissociation and improving safety profiles .

Agrochemical Derivatives

- Kresoxim-methyl and Trifloxystrobin : Both are strobilurin fungicides. The –OCH₃ and –CF₃ groups in Trifloxystrobin confer broader antifungal activity and environmental persistence compared to Kresoxim-methyl .

Pharmaceutical Analogs

Toxicity and Environmental Impact

- Methyl Phenylacetate: Classified as "innocuous" for acute exposure, though chronic toxicity and environmental persistence remain understudied .

- This compound: No direct toxicity data exist, but its structural analog Methyl benzoate (read-across for skin sensitization) suggests low dermal risk .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Methyl Phenylacetate | Kresoxim-methyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~228 (estimated) | 150.17 | 314.35 |

| LogP (Partition Coefficient) | ~1.5 (predicted) | 2.1 | 3.8 |

| Water Solubility (mg/L) | Low (<100) | 120 | 2.1 |

Biological Activity

Methyl 3-(Methylsulfonyl)phenylacetate is an organic compound that has drawn attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

This compound can be described by the following structural formula:

Anticancer Activity

Recent studies have indicated that compounds containing methylsulfonyl groups exhibit significant anticancer properties. For instance, certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MOLM14 (acute myeloid leukemia) cells. The mechanism often involves induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | CC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Arylcoumarin Derivative | A549 | 24 | Cytotoxicity, S phase arrest |

| This compound | MOLM14 | TBD | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory properties of methylsulfonyl compounds are well-documented. This compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar to other sulfonyl-containing compounds, it may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels within cells, leading to altered cell signaling and apoptosis.

- Cell Cycle Regulation : The compound may induce cell cycle arrest at specific phases, particularly the S phase, which is crucial for DNA synthesis.

Study on Anticancer Activity

A recent study investigated the effects of this compound on MOLM14 cells. The findings indicated that the compound inhibited cell proliferation significantly, with an IC50 value comparable to established FLT3 inhibitors. This suggests a potential role in treating FLT3-positive acute myeloid leukemia.

In Vivo Studies

In vivo models have demonstrated that this compound can reduce tumor growth in xenograft models. The treatment led to a decrease in tumor volume and weight compared to control groups.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(Methylsulfonyl)phenylacetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-(methylsulfonyl)phenylacetic acid with methanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Alternative routes include nucleophilic substitution on pre-functionalized phenylacetic acid derivatives. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice significantly impact yield. For example, prolonged heating may degrade acid-sensitive functional groups, while anhydrous conditions prevent hydrolysis . Monitor reaction progress using TLC or HPLC to optimize time and purity.

Q. How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage, methylsulfonyl group position, and aromatic substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks near 1740 cm⁻¹ (ester C=O) and 1300–1150 cm⁻¹ (S=O stretching) confirm functional groups.

Cross-validate data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the stability and storage requirements for this compound?

Store at −20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis and oxidation. The compound is stable under dry conditions but degrades in the presence of moisture, strong acids/bases, or oxidizing agents. Pre-use purity checks via HPLC are advised after long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Systematically vary:

- Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective substitutions.

- Solvents : Use polar aprotic solvents (e.g., DMF) for SNAr reactions or non-polar solvents for Friedel-Crafts alkylation.

- Temperature gradients : Employ microwave-assisted synthesis to reduce reaction time and byproduct formation.

Design a DoE (Design of Experiments) to identify critical parameters and interactions .

Q. How do structural modifications (e.g., substituent position/electronic effects) influence the biological activity of this compound analogs?

- Electron-withdrawing groups (e.g., −CF₃ at the 4-position) enhance metabolic stability and target binding affinity.

- Steric effects : Bulky substituents on the phenyl ring may hinder enzyme active-site access.

Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity and prioritize analogs for synthesis. Validate with in vitro assays (e.g., enzyme inhibition or receptor binding) .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC and X-ray crystallography) to resolve signal overlap.

- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex NMR spectra.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug discovery?

- Docking studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.

- MD simulations : Assess binding stability and conformational changes over time.

- ADMET prediction : Tools like SwissADME or ProTox-II evaluate pharmacokinetics and toxicity profiles. Pair computational insights with experimental validation to reduce trial-and-error synthesis .

Methodological Notes

- Safety : While acute toxicity data for similar esters indicate low risk (e.g., Methyl phenylacetate ), always use PPE and fume hoods.

- Data Reproducibility : Document batch-specific conditions (e.g., humidity, catalyst lot) to troubleshoot inconsistencies.

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in drug development contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.